3,4,5,6-Tetramethyloctane

Description

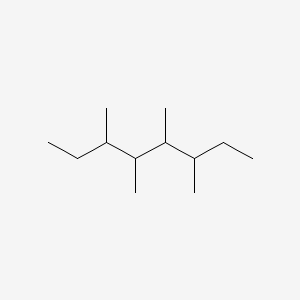

Structure

2D Structure

3D Structure

Properties

CAS No. |

62185-21-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,4,5,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3 |

InChI Key |

NADJQGPTQSFIHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,4,5,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3,4,5,6-tetramethyloctane. The information is compiled from various chemical databases and literature sources, presenting both computed and experimental data where available. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or be working with this compound.

Core Chemical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3][4][5][6][7][8][9][10][11][12][13] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at positions 3, 4, 5, and 6. The presence of multiple chiral centers implies the existence of several stereoisomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Unit | Source/Method |

| Identifiers | |||

| IUPAC Name | This compound | - | [2] |

| CAS Number | 62185-21-1 | - | [2][4][12] |

| Molecular Formula | C12H26 | - | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| InChI | InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3 | - | [1][2][3] |

| InChIKey | NADJQGPTQSFIHB-UHFFFAOYSA-N | - | [1][2][3] |

| SMILES | CCC(C)C(C)C(C)C(C)CC | - | [1][2] |

| Physical Properties | |||

| Molecular Weight | 170.33 | g/mol | [1][2][10] |

| Boiling Point (Normal) | 472.20 | K (199.05 °C) | [1][6] Joback Calculated |

| Melting Point (Fusion) | 165.00 | K (-108.15 °C) | [6] Joback Calculated |

| Critical Temperature | 646.78 | K | [1][6] Joback Calculated |

| Critical Pressure | 1829.41 | kPa | [1][6] Joback Calculated |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization | 40.75 | kJ/mol | [1][6] Joback Calculated |

| Enthalpy of Fusion | 12.74 | kJ/mol | [1][6] Joback Calculated |

| Standard Gibbs Free Energy of Formation | 40.40 | kJ/mol | [1][6] Joback Calculated |

| Enthalpy of Formation (gas) | -312.13 | kJ/mol | [1][6] Joback Calculated |

| Solubility and Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 4.351 | - | [1][6] Crippen Calculated |

| Water Solubility (log10WS) | -3.88 | mol/L | [1][6] Crippen Calculated |

| Chromatographic Properties | |||

| Kovats Retention Index (non-polar) | 1100.60 - 1116.3 | - | [1][2][3] Experimental |

| Volumetric Properties | |||

| McGowan's Characteristic Volume | 179.940 | ml/mol | [1][6] McGowan Calculated |

Experimental Protocols

While specific experimental data for this compound is limited, the following section outlines generalized protocols for determining the key chemical properties of branched alkanes. These methods are standard in organic chemistry and can be applied to characterize this compound.

The synthesis of a specific, highly-branched alkane like this compound can be challenging. A common strategy involves a Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[14]

Protocol:

-

Grignard Reaction: React a suitable alkyl magnesium halide (Grignard reagent) with a ketone or ester that will result in the desired carbon skeleton. For this compound, a multi-step synthesis would likely be required, potentially involving the coupling of smaller branched fragments.

-

Dehydration: The resulting tertiary alcohol is dehydrated to an alkene using a strong acid catalyst such as phosphoric acid.[14]

-

Hydrogenation: The alkene is then hydrogenated to the corresponding alkane using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[14]

-

Purification: The final product would be purified using fractional distillation or preparative gas chromatography to isolate the desired isomer.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the Thiele tube method is often employed.[15]

Protocol:

-

Sample Preparation: A small amount (less than 0.5 mL) of this compound is placed in a small test tube or a Durham tube.[15]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.[15]

-

Observation: At the boiling point, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[16]

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[17][18]

Protocol (Pycnometer Method):

-

Weighing the Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.[17]

-

Weighing the Filled Pycnometer: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

The solubility of a nonpolar compound like this compound in a polar solvent such as water is expected to be very low. A common method for determining the solubility of sparingly soluble substances is the slow-stir method.[19]

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed vessel.

-

Equilibration: The mixture is stirred slowly for an extended period (24-48 hours) to allow for equilibration without forming an emulsion.[19]

-

Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the aqueous and organic phases.

-

Sampling: A sample of the aqueous phase is carefully removed, ensuring no organic phase is included.

-

Analysis: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high degree of branching, the proton NMR spectrum is expected to show complex signal overlap in the upfield region (typically 0.5-2.0 ppm for alkanes).[4] Protons on methyl, methylene, and methine groups will have characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon environments (primary, secondary, tertiary), aiding in the confirmation of the carbon skeleton.

-

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, which is essential for the unambiguous structural elucidation of complex branched alkanes.[9][20]

Mass Spectrometry (MS):

-

Electron Ionization (EI): When analyzed by GC-MS with electron ionization, this compound is expected to undergo significant fragmentation.[1][21]

-

Fragmentation Pattern: Cleavage will be favored at the branching points to form more stable secondary and tertiary carbocations.[2][3] The molecular ion peak (M+) may be of very low abundance or absent.[1][3] The fragmentation pattern serves as a molecular fingerprint for identification.

Visualization of Experimental Workflow

Given the absence of known signaling or metabolic pathways for this compound, the following diagram illustrates a logical workflow for the synthesis and characterization of such a novel branched alkane.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. shimadzu.co.uk [shimadzu.co.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ibchemistryblog.wordpress.com [ibchemistryblog.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jove.com [jove.com]

- 17. pm.szczecin.pl [pm.szczecin.pl]

- 18. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Molecular Structure of 3,4,5,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3,4,5,6-tetramethyloctane. It includes key identifiers, tabulated physical and spectroscopic data, and generalized experimental protocols for its synthesis and characterization. The logical workflow for elucidating its structure from its IUPAC name is also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Its structure is characterized by an eight-carbon backbone (octane) with four methyl group substituents at the 3, 4, 5, and 6 positions. Due to the presence of four chiral centers at these positions, multiple stereoisomers of this compound can exist. The molecular formula is C12H26.[1][2][3][4] This high degree of branching influences its physical properties, such as boiling point and viscosity, and its spectroscopic characteristics. Understanding the detailed molecular structure is crucial for applications in areas such as lubricant formulation, fuel development, and as a non-polar solvent in various chemical reactions.

Molecular Identification and Properties

A summary of the key identifiers and computed physical properties for this compound is provided below.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 62185-21-1 | [1][3] |

| Molecular Formula | C12H26 | [1][2][3][4] |

| SMILES | CCC(C)C(C)C(C)C(C)CC | [1][3] |

| InChI | InChI=1S/C12H26/c1-7-9(3)11(5)12(6)10(4)8-2/h9-12H,7-8H2,1-6H3 | [1][2][3][4] |

| InChIKey | NADJQGPTQSFIHB-UHFFFAOYSA-N | [1][2][3][4] |

Computed Physical Properties

The following table summarizes the computed physical properties of this compound. It is important to note that these are theoretical values and may differ from experimental data.

| Property | Value | Unit | Source |

| Molecular Weight | 170.33 | g/mol | PubChem[1][3] |

| Boiling Point (Joback) | 472.20 | K | Cheméo[5] |

| Melting Point (Joback) | 165.00 | K | Cheméo[5] |

| Critical Temperature (Joback) | 646.78 | K | Cheméo[5] |

| Critical Pressure (Joback) | 1829.41 | kPa | Cheméo[5] |

| LogP (Crippen) | 4.351 | Cheméo[5] | |

| Water Solubility (Log10WS, Crippen) | -3.88 | Cheméo[5] |

Structural Elucidation Workflow

The process of determining the molecular structure from the IUPAC name follows a systematic approach. This can be visualized as a logical workflow.

Experimental Data and Protocols

While specific experimental data for this compound is sparse in publicly accessible literature, this section outlines generalized protocols and available data for its characterization.

Synthesis

Generalized Experimental Protocol for Synthesis:

-

Grignard Reagent Formation: Prepare a Grignard reagent from a suitable alkyl halide (e.g., 2-bromobutane).

-

Coupling Reaction: React the Grignard reagent with a ketone or ester that will provide the remaining carbon framework. For a symmetrical structure like this compound, a multi-step process involving the coupling of smaller, functionalized precursors would be necessary.

-

Dehydration: The resulting alcohol from the Grignard reaction is dehydrated, typically using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), to yield a mixture of alkenes.

-

Hydrogenation: The alkene mixture is then hydrogenated to the corresponding alkane. This is commonly achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: The final product is purified using fractional distillation or preparative gas chromatography to isolate the desired this compound isomers from any side products.

Spectroscopic Analysis

GC is a key technique for separating the various diastereomers of this compound and for determining their retention indices. The NIST Chemistry WebBook provides Kovats retention indices for several isomers.

Experimental Kovats Retention Indices:

| Diastereomer | Kovats Retention Index (non-polar column) | Reference |

| a | 1100.6 | [2] |

| b | Not specified | |

| c | Not specified | |

| d | 1110 | [4][5] |

| Isomer mixture | 1116.3, 1105.85, 1108.4, 1115.4 | [1][3] |

Generalized GC-MS Protocol:

-

Gas Chromatograph: An Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness HP-5ms or equivalent.[2]

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: A temperature program would be employed to ensure the separation of the different isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Ionization: Electron Ionization (EI) at 70 eV.

The NIST Mass Spectrometry Data Center indicates that the mass spectrum for this compound is available.[6][7] The top peaks in the GC-MS data are reported to be at m/z 57 and 43.[3] These are characteristic fragments for branched alkanes, corresponding to the loss of alkyl radicals. A detailed fragmentation pattern analysis would be required for complete structural confirmation.

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

-

¹³C NMR: A ¹³C NMR spectrum for one of the diastereomers is available on SpectraBase.[8] Due to the molecule's symmetry in certain diastereomers, the number of unique carbon signals will be less than 12. The chemical shifts will be in the typical aliphatic region (approximately 10-40 ppm).

-

¹H NMR: The ¹H NMR spectrum would be complex due to the multiple chiral centers and the resulting diastereotopic protons. The signals for the methyl and methylene (B1212753) protons would appear in the upfield region (approximately 0.8-1.5 ppm).

Generalized NMR Protocol:

-

Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent: A deuterated solvent with no interfering signals in the aliphatic region, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

Sample Preparation: A dilute solution of the purified this compound is prepared in the chosen deuterated solvent.

-

Data Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. More advanced 2D NMR techniques, such as COSY and HSQC, could be employed to aid in the assignment of the complex proton and carbon signals.

IR spectroscopy can be used to confirm the presence of C-H bonds and the absence of other functional groups.

Generalized IR Protocol:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: The IR spectrum of this compound is expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The absence of significant peaks in other regions would confirm the alkane nature of the molecule.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While specific experimental protocols and complete spectroscopic datasets for this particular compound are not widely published, this guide offers a comprehensive compilation of available data and generalized methodologies for its synthesis and characterization. The provided information serves as a foundational resource for researchers and professionals requiring a thorough understanding of this highly branched alkane.

References

- 1. This compound, a [webbook.nist.gov]

- 2. This compound, a [webbook.nist.gov]

- 3. This compound | C12H26 | CID 526427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, d [webbook.nist.gov]

- 5. This compound, d - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Octane, 3,4,5,6-tetramethyl- [webbook.nist.gov]

- 7. Octane, 3,4,5,6-tetramethyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on 3,4,5,6-Tetramethyloctane (CAS Number: 62185-21-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data on 3,4,5,6-Tetramethyloctane. Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding its synthesis, biological activity, and specific experimental protocols. The information presented herein is primarily focused on its physicochemical properties and analytical characterization.

Chemical and Physical Properties

This compound is a saturated alkane with the molecular formula C12H26.[1][2][3][4] As a member of the dodecane (B42187) isomer family, it is a hydrocarbon with a branched structure.[5] The following tables summarize its known and predicted physicochemical properties.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 62185-21-1 | [1][2][3] |

| Molecular Formula | C12H26 | [1][2][3][4] |

| Molecular Weight | 170.33 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2][3] |

| Canonical SMILES | CCC(C)C(C)C(C)C(C)CC | [3] |

| InChI Key | NADJQGPTQSFIHB-UHFFFAOYSA-N | [2][3] |

| XLogP3 | 5.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 170.203450829 Da | [3] |

| Monoisotopic Mass | 170.203450829 Da | [3] |

Table 2: Predicted Physical Properties

| Property | Value | Unit | Source |

| Density | 0.7±0.1 | g/cm³ | [1] |

| Boiling Point | 202.4±7.0 | °C at 760 mmHg | [1] |

| Flash Point | 71.3±11.7 | °C | [1] |

| Vapor Pressure | 0.4±0.2 | mmHg at 25°C | [1] |

| Refractive Index | 1.418 | [1] | |

| LogP | 6.40 | [1] |

Analytical Information

The primary analytical data available for this compound are from Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center. The Kovats Retention Index, a measure of where a compound elutes in gas chromatography, has been reported on a standard non-polar column.

Table 3: Kovats Retention Index

| Retention Index (Standard Non-Polar) |

| 1100.6, 1105.85, 1108.4, 1110, 1115.4, 1116.3 |

Source: NIST Mass Spectrometry Data Center[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectral data for at least one diastereomer of this compound is available. This technique is crucial for elucidating the carbon framework of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the public domain. However, a general workflow for the analytical characterization of a saturated alkane like this compound is presented below.

General Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pure sample of a saturated hydrocarbon such as this compound.

Synthesis and Reactivity

Synthesis

Specific, experimentally verified protocols for the synthesis of this compound are not documented in readily available scientific literature. General methods for the synthesis of alkanes, such as the hydrogenation of corresponding alkenes or alkynes, reduction of alkyl halides, and the Clemmensen or Wolff-Kishner reduction of ketones, could theoretically be adapted for its preparation.

Reactivity

As a saturated alkane, this compound is expected to be relatively inert. Saturated hydrocarbons do not react with common laboratory acids, bases, or oxidizing agents like bromine water or potassium permanganate (B83412) under normal conditions.[6] Their primary reactions are combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Biological Activity and Drug Development Potential

There is currently no information available in scientific databases or literature regarding any biological activity or potential applications of this compound in drug development or any other field of biomedical research. The lack of functional groups and its nonpolar, inert nature make it an unlikely candidate for typical drug-receptor interactions.

Conclusion

This compound is a structurally defined but poorly characterized branched alkane. While its basic physicochemical properties can be predicted and some analytical data exists, there is a significant knowledge gap concerning its synthesis, reactivity, and biological function. For researchers in drug development, this compound currently holds no known relevance. Further research would be required to explore any potential applications, starting with the development of a reliable synthetic route and subsequent screening for biological activity.

References

The Impact of Molecular Architecture on the Physical Properties of Highly Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core physical properties of highly branched alkanes. Understanding these properties is crucial for applications ranging from solvent science and lubrication technology to their use as inert scaffolds in drug development. This document summarizes key quantitative data, outlines experimental protocols for their determination, and provides visual representations of the structure-property relationships.

Core Principles: Intermolecular Forces and Molecular Geometry

The physical properties of alkanes, which are nonpolar molecules, are primarily governed by weak intermolecular van der Waals forces, specifically London dispersion forces. The strength of these forces is influenced by two main factors:

-

Surface Area: Larger, more extended molecules have a greater surface area for intermolecular contact, leading to stronger dispersion forces.

-

Polarizability: The ease with which the electron cloud of a molecule can be distorted to form a temporary dipole. Larger molecules with more electrons are more polarizable.

Highly branched alkanes, in comparison to their linear isomers, exhibit unique physical characteristics due to their more compact, spherical shapes. This altered geometry significantly impacts how these molecules interact with each other in the liquid and solid states.

Boiling Point: The Effect of Reduced Surface Area

A general and well-established trend is that for a given number of carbon atoms, an increase in branching leads to a decrease in boiling point.[1][2][3] This is a direct consequence of the change in molecular shape.

Linear alkanes can align and pack closely together, maximizing the surface area available for intermolecular interactions.[2] In contrast, the more spherical shape of highly branched alkanes reduces the effective surface area for contact between molecules.[1][2] This weakening of the van der Waals forces means that less thermal energy is required to overcome these attractions and transition from the liquid to the gaseous phase.

The following table summarizes the boiling points of isomers of pentane, hexane, heptane, and octane, clearly illustrating this trend.

Table 1: Boiling Points of Isomeric Alkanes (°C)

| Alkane | Isomer | Boiling Point (°C) |

| Pentane (C₅H₁₂) | n-Pentane | 36.1[4][5] |

| Isopentane (2-Methylbutane) | 27.7[6] | |

| Neopentane (B1206597) (2,2-Dimethylpropane) | 9.5[7] | |

| Hexane (C₆H₁₄) | n-Hexane | 69[8][9] |

| 2-Methylpentane | 60.3 | |

| 3-Methylpentane | 63.3 | |

| 2,2-Dimethylbutane | 49.7 | |

| 2,3-Dimethylbutane | 58 | |

| Heptane (C₇H₁₆) | n-Heptane | 98.4[10] |

| 2-Methylhexane | 90.0 | |

| 3-Methylhexane | 92.0 | |

| 2,2-Dimethylpentane | 79.2 | |

| 2,3-Dimethylpentane | 89.8 | |

| 2,4-Dimethylpentane | 80.5 | |

| 3,3-Dimethylpentane | 86.1 | |

| 3-Ethylpentane | 93.5 | |

| 2,2,3-Trimethylbutane | 80.9 | |

| Octane (C₈H₁₈) | n-Octane | 125.7[11] |

| 2-Methylheptane | 117.6 | |

| 3-Methylheptane | 119.0 | |

| 4-Methylheptane | 117.7 | |

| 2,2-Dimethylhexane | 106.8 | |

| 2,3-Dimethylhexane | 115.6 | |

| 2,4-Dimethylhexane | 109.4 | |

| 2,5-Dimethylhexane | 109.1 | |

| 3,3-Dimethylhexane | 112.0 | |

| 3,4-Dimethylhexane | 117.7 | |

| 2,2,3-Trimethylpentane | 113.5 | |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | |

| 2,3,3-Trimethylpentane | 114.8 | |

| 2,3,4-Trimethylpentane | 113.5 |

Note: Data for some isomers were not available in the search results.

Melting Point: A Tale of Two Factors - Packing Efficiency and Intermolecular Forces

The relationship between branching and melting point is more complex than that of boiling point. Two competing factors are at play:

-

Intermolecular Forces: As with boiling points, increased branching generally leads to weaker van der Waals forces. This would suggest a decrease in melting point.

-

Crystal Lattice Packing: The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid. The efficiency with which molecules can pack into this lattice significantly affects the melting point.

For many branched alkanes, the disruption in linearity leads to less efficient packing and thus a lower melting point compared to their straight-chain isomers. However, highly symmetrical and compact molecules, such as neopentane, can pack very efficiently into a crystal lattice, similar to spheres. This efficient packing can lead to a significantly higher melting point than their less branched isomers, despite having weaker intermolecular forces.[12] The anomalously high melting point of neopentane is a classic example of this phenomenon.[4]

Table 2: Melting Points of Isomeric Alkanes (°C)

| Alkane | Isomer | Melting Point (°C) |

| Pentane (C₅H₁₂) | n-Pentane | -129.7[13] |

| Isopentane (2-Methylbutane) | -159.9[13] | |

| Neopentane (2,2-Dimethylpropane) | -16.6[13] | |

| Hexane (C₆H₁₄) | n-Hexane | -95[8][9] |

| 2-Methylpentane | -153.7 | |

| 3-Methylpentane | -118 | |

| 2,2-Dimethylbutane | -99.9 | |

| 2,3-Dimethylbutane | -128.6 | |

| Heptane (C₇H₁₆) | n-Heptane | -90.6[10] |

| 2-Methylhexane | -118.3 | |

| 3-Methylhexane | -119.5 | |

| 2,2-Dimethylpentane | -123.8 | |

| 2,3-Dimethylpentane | -135 | |

| 2,4-Dimethylpentane | -121.1 | |

| 3,3-Dimethylpentane | -134.5 | |

| 3-Ethylpentane | -118.6 | |

| 2,2,3-Trimethylbutane | -25.0 | |

| Octane (C₈H₁₈) | n-Octane | -56.8[11] |

| 2-Methylheptane | -109.0 | |

| 3-Methylheptane | -120.5 | |

| 4-Methylheptane | -120.6 | |

| 2,2-Dimethylhexane | -121.2 | |

| 2,3-Dimethylhexane | -110.1 | |

| 2,4-Dimethylhexane | -119.2 | |

| 2,5-Dimethylhexane | -91.0 | |

| 3,3-Dimethylhexane | -125.7 | |

| 3,4-Dimethylhexane | -110.4 | |

| 2,2,3-Trimethylpentane | -100.7 | |

| 2,2,4-Trimethylpentane (Isooctane) | -107.4 | |

| 2,3,3-Trimethylpentane | -100.7 | |

| 2,3,4-Trimethylpentane | -109.1 |

Note: Data for some isomers were not available in the search results.

Density and Viscosity: The Role of Molecular Packing and Entanglement

Density

Alkanes are less dense than water.[7] For isomeric alkanes, there is a general trend of decreasing density with an initial increase in branching.[6] This is attributed to the less efficient packing of the branched molecules in the liquid state, leading to more free space between them. However, highly symmetrical and compact isomers, like neopentane, can sometimes exhibit a higher density due to their ability to pack more efficiently.[6]

Table 3: Density of Pentane Isomers (at 20°C)

| Isomer | Density (g/mL) |

| n-Pentane | 0.626 |

| Isopentane (2-Methylbutane) | 0.616 |

| Neopentane (2,2-Dimethylpropane) | 0.627 |

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For smaller alkanes, increased branching generally leads to a lower viscosity.[14] The more spherical shape of branched isomers allows them to roll past each other more easily than the elongated linear isomers, which can become entangled.[15]

However, for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.[16]

Table 4: Viscosity of Selected Alkanes

| Alkane | Viscosity (mPa·s at 20°C) |

| n-Pentane | 0.240[4] |

| Isopentane (2-Methylbutane) | ~0.22 |

| n-Hexane | 0.326 |

| n-Heptane | 0.409 |

| n-Octane | 0.542 |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of alkanes is typically performed using standardized test methods, such as those developed by ASTM International. Below are summaries of the methodologies for key experiments.

Determination of Boiling Point (ASTM D86)

This method determines the boiling range characteristics of petroleum products, which is applicable to liquid alkanes.[2][3][13][17][18]

-

Apparatus: A distillation flask, condenser, cooling bath, heat source, temperature measuring device, and a receiving cylinder.[3]

-

Procedure:

-

A 100 mL sample of the alkane is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate is collected is recorded as the initial boiling point.

-

The temperature is recorded as the volume of condensate in the receiving cylinder increases.

-

The final boiling point is the maximum temperature reached during the distillation.

-

-

Data Presentation: The results are typically presented as a distillation curve of temperature versus the percentage of sample recovered.

Determination of Melting Point (ASTM D2386 - Freezing Point)

While technically a freezing point determination, this method is used for hydrocarbons and is analogous to melting point.

-

Apparatus: A jacketed sample tube, a stirrer, and a temperature-measuring device.

-

Procedure:

-

The liquid alkane sample is cooled while being continuously stirred.

-

The temperature is recorded at regular intervals.

-

The freezing point is the temperature at which crystals of the hydrocarbon appear in equilibrium with the liquid. This is often observed as a plateau in the cooling curve.

-

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.[12][19][20][21][22]

-

Apparatus: A glass hydrometer, a hydrometer cylinder, and a thermometer.

-

Procedure:

-

The sample is brought to a specified temperature, and a portion is transferred to a hydrometer cylinder.

-

The hydrometer is gently lowered into the sample and allowed to float freely.

-

Once the hydrometer has settled and the temperature has stabilized, the scale reading at the principal surface of the liquid is recorded.

-

The temperature of the sample is also recorded.

-

The observed hydrometer reading is corrected to a reference temperature using standard tables.

-

Determination of Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products.[1][16][23][24][25]

-

Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timer.

-

Procedure:

-

A known volume of the liquid alkane is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the upper reservoir of the viscometer.

-

The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Conclusion

The physical properties of highly branched alkanes are a direct consequence of their molecular architecture. Increased branching disrupts the close packing and reduces the effective surface area for intermolecular interactions, leading to lower boiling points and, for smaller alkanes, lower viscosities. The effect on melting point is more nuanced, with the high symmetry of some highly branched structures leading to efficient crystal packing and unexpectedly high melting points. A thorough understanding of these structure-property relationships is essential for the effective application of these compounds in research and industry.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D86 - eralytics [eralytics.com]

- 3. nazhco.com [nazhco.com]

- 4. Pentane - Wikipedia [en.wikipedia.org]

- 5. The Boiling Points of n-Pentane and Isopentane: An Analysis Introduction - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 6. quora.com [quora.com]

- 7. scispace.com [scispace.com]

- 8. Hexane - Wikipedia [en.wikipedia.org]

- 9. Hexane [commonorganicchemistry.com]

- 10. Heptane | Fisher Scientific [fishersci.com]

- 11. Octane - Wikipedia [en.wikipedia.org]

- 12. psgraw.com [psgraw.com]

- 13. matestlabs.com [matestlabs.com]

- 14. echemi.com [echemi.com]

- 15. quora.com [quora.com]

- 16. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 17. fluidlife.com [fluidlife.com]

- 18. ASTM D86 (Distillation Analysis) – SPL [spllabs.com]

- 19. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 20. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]

- 21. intertekinform.com [intertekinform.com]

- 22. scribd.com [scribd.com]

- 23. ppapco.ir [ppapco.ir]

- 24. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 25. store.astm.org [store.astm.org]

A Technical Guide to the Synthesis of Dodecane (C12H26) Isomers for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and contemporary methods for the synthesis of dodecane (B42187) (C12H26) isomers. The controlled synthesis of specific alkane isomers is crucial for a variety of research applications, including the development of high-performance lubricants, advanced jet fuel surrogates, and as reference standards in analytical chemistry. This document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols and logical workflows.

Catalytic Hydroisomerization of n-Dodecane

Catalytic hydroisomerization is a powerful technique for converting linear n-dodecane into a complex mixture of its branched isomers. This process is of paramount importance in the petroleum industry for improving the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel. In a research context, it provides access to a wide range of iso-dodecanes. The reaction is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement.

Reaction Mechanism and Workflow

The generally accepted mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation on an acid site (e.g., a zeolite) to form a carbenium ion. This ion then undergoes skeletal rearrangement (isomerization) before being deprotonated back to an iso-alkene and finally hydrogenated on the metal site to the corresponding iso-alkane.

An In-depth Technical Guide to the Isomers of Tetramethyloctane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural isomers of tetramethyloctane, with a focus on their relative thermodynamic stability. The principles and methodologies discussed herein are broadly applicable to the study of branched alkanes, which are fundamental structures in organic and medicinal chemistry. Understanding the stability of these isomers is crucial for predicting reaction outcomes, understanding intermolecular interactions, and for the rational design of molecules with specific physicochemical properties.

Introduction to Alkane Isomer Stability

The stability of alkane isomers is a complex phenomenon governed by a subtle interplay of electronic and steric effects. It is a well-established principle that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts.[1][2] This increased stability is reflected in their lower standard enthalpies of combustion (ΔH°c) and more negative standard enthalpies of formation (ΔH°f).[3][4]

Several theories have been proposed to explain this observation. While steric hindrance might intuitively be expected to destabilize highly branched alkanes, computational studies have shown that branched alkanes can have less destabilizing steric energy than their linear isomers.[5][6] More significant contributions to the enhanced stability of branched alkanes are thought to arise from electron correlation effects and stabilizing electrostatic interactions.[5][7] Specifically, correlation effects between electrons in 1,3-alkyl groups are believed to be largely responsible for the greater stability of branched alkanes.[7]

Isomers of Tetramethyloctane

Tetramethyloctane is an isomer of dodecane (B42187) (C₁₂H₂₆), which has a total of 355 structural isomers.[3][5] A systematic enumeration of all tetramethyloctane isomers is beyond the scope of this guide. However, a representative selection of isomers is presented below to illustrate the principles of stability.

Table 1: A Selection of Tetramethyloctane Isomers

| IUPAC Name | CAS Number | PubChem CID |

| 2,2,3,3-Tetramethyloctane | 11993955 | |

| 2,2,3,4-Tetramethyloctane | 62199-22-8 | 53428835 |

| 2,2,3,5-Tetramethyloctane | 62183-76-0 | 53428641 |

| 2,2,4,4-Tetramethyloctane | 62183-79-3 | 12307584 |

| 2,2,5,5-Tetramethyloctane | 62183-83-9 | 53428750 |

| 2,2,6,6-Tetramethyloctane | 1071-26-7 | 70830 |

| 2,2,6,7-Tetramethyloctane | 62199-21-7 | 53428761 |

| 2,2,7,7-Tetramethyloctane | 1071-31-4 | 70835 |

| 2,3,4,5-Tetramethyloctane | 62199-27-3 | 53428857 |

| 2,3,4,6-Tetramethyloctane | 62199-28-4 | 12757221 |

| 2,3,6,7-Tetramethyloctane | 52670-34-5 | 537765 |

| 3,3,4,4-Tetramethyloctane | 62199-41-1 | 12307611 |

| 3,3,5,5-Tetramethyloctane | 62199-44-4 | 12307613 |

| 3,3,5,6-Tetramethyloctane | 62199-45-5 | 53424859 |

| 3,3,6,6-Tetramethyloctane | 62199-46-6 | 143887 |

| 3,4,5,6-Tetramethyloctane | 52897-16-4 | 12307624 |

Quantitative Analysis of Isomer Stability

The relative stability of alkane isomers is best quantified by their standard enthalpy of formation (ΔH°f) or standard enthalpy of combustion (ΔH°c). A more negative (or less positive) ΔH°f indicates greater stability, while a less negative ΔH°c also signifies greater stability.

Due to the vast number of tetramethyloctane isomers, comprehensive experimental thermochemical data is scarce. The following table presents available data for a limited number of isomers.

Table 2: Thermochemical Data for Selected Tetramethyloctane Isomers

| Isomer | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Data Source |

| 3,3,6,6-Tetramethyloctane | -8065.1 (liquid) | -373 (liquid) | NIST WebBook[8] |

| 2,2,7,7-Tetramethyloctane | Not available | Not directly available; ΔrH° of hydrogenation to form this isomer is reported.[9] | NIST WebBook[9] |

Note: The stability of isomers can also be inferred from computational chemistry methods, which can provide reliable estimates of enthalpies of formation.

Experimental and Computational Protocols for Determining Stability

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of liquid organic compounds like tetramethyloctane isomers.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the tetramethyloctane isomer is placed in a crucible within the bomb calorimeter. For volatile liquids, encapsulation in a gelatin capsule or use of a specialized platinum crucible with a lid may be necessary to prevent evaporation.

-

Bomb Assembly: A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere, simplifying corrections.

-

Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (determined using a standard substance like benzoic acid) and the measured temperature change are used to calculate the heat of combustion. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and the combustion of the fuse wire.

Computational Protocol: Ab Initio Thermochemistry

High-level ab initio quantum chemistry calculations provide a powerful tool for accurately predicting the enthalpies of formation of alkane isomers.

Methodology:

-

Conformational Search: A thorough conformational search is performed for each tetramethyloctane isomer to identify the lowest energy conformers. This is a critical step as the calculated enthalpy should correspond to the Boltzmann-weighted average of the stable conformers.

-

Geometry Optimization and Frequency Calculation: The geometry of each stable conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a more accurate method and a larger basis set (e.g., CCSD(T)/cc-pVTZ) to obtain a more precise electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an isodesmic or hypohomodesmotic reaction scheme. These reaction schemes are designed to maximize the cancellation of errors in the electronic structure calculations by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated from the computed energies of the reactants and products. By using known experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target isomer can be determined with high accuracy.

Workflow for Stability Analysis of Tetramethyloctane Isomers

The following diagram illustrates the logical workflow for identifying and ranking the stability of tetramethyloctane isomers.

Caption: Workflow for identifying and ranking the stability of tetramethyloctane isomers.

Conclusion

The stability of tetramethyloctane isomers is primarily dictated by the degree and nature of their branching. More highly branched isomers are generally more stable due to favorable electronic effects. The quantitative determination of isomer stability relies on precise experimental measurements, such as bomb calorimetry, or high-level computational thermochemistry calculations. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to understand and predict the thermodynamic properties of branched alkanes, which is essential for a wide range of applications.

References

- 1. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Dodecane - Wikipedia [en.wikipedia.org]

- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 5. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 6. Khan Academy [khanacademy.org]

- 7. eiu.edu [eiu.edu]

- 8. Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass Complete & incomplete combustion of alkanes environmental pollution problems advanced A level organic chemistry revision notes [docbrown.info]

- 9. Alkane - Wikipedia [en.wikipedia.org]

Spectroscopic and Chromatographic Profile of 3,4,5,6-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and chromatographic data for the saturated hydrocarbon 3,4,5,6-tetramethyloctane (C₁₂H₂₆). Due to the limited public availability of detailed spectral information, this document focuses on presenting the confirmed data from public databases and outlines generalized experimental protocols for the analytical techniques used.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.3348 g/mol [1][2][3] |

| CAS Number | 62185-21-1[2] |

Spectroscopic and Chromatographic Data

The following sections summarize the available quantitative data for this compound.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available through the National Institute of Standards and Technology (NIST) database. The spectrum (NIST Number 160465) contains a total of 66 peaks.[4] The most prominent fragments are detailed below.[4]

| m/z | Description |

| 57 | Top Peak |

| 43 | 2nd Highest Peak |

| 71 | 3rd Highest Peak |

Note: A full fragmentation table with relative intensities is not publicly available.

Gas Chromatography (GC)

Gas chromatography data is available for several diastereomers of this compound. The Kovats retention indices on a non-polar column are provided below.

| Diastereomer | Kovats Retention Index (I) |

| a | 1100.6[1] |

| d | 1110.0[3] |

| - | 1116.3[4] |

Note: The specific stereochemistry of the diastereomers labeled 'a' and 'd' is not specified in the source data. The third value is listed for the parent compound without a specific diastereomer designation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies typical for the experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC data for this compound was originally published by Laet and Tilquin in 1991.[1][3][5] The experimental parameters listed in the NIST database are as follows:[1][3]

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | SE-30 |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Temperature | 70 °C (isothermal) |

For the mass spectrometry component (EI-MS), a generalized protocol would involve:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or similar mass analyzer.

-

Detection: An electron multiplier detector to scan a mass range appropriate for the molecular weight (e.g., m/z 35-200).

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The following is a general protocol for acquiring a ¹³C NMR spectrum, based on the instrument information available.

-

Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrument: Varian XL-100 NMR Spectrometer.

-

Acquisition: Acquire the spectrum with proton decoupling to produce a spectrum with single lines for each unique carbon atom.

-

Referencing: Reference the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Visualizations

As there is no documented biological or complex industrial process associated with this compound, the following diagram illustrates a logical workflow for the spectroscopic and chromatographic analysis of this compound.

References

The Dawn of a New Molecular Architecture: An In-depth Technical Guide to the Discovery and History of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple family of alkanes, the bedrock of organic chemistry, holds a fascinating history of discovery that challenged and reshaped our understanding of molecular structure. The recognition and characterization of branched alkanes, isomers of their linear counterparts, marked a pivotal moment, moving chemistry from mere elemental composition to the intricate three-dimensional arrangement of atoms. This technical guide delves into the core of this discovery, providing a historical narrative intertwined with the experimental protocols and quantitative data that defined this scientific revolution.

The Rise of Isomerism and the Challenge to Existing Theories

In the early 19th century, the prevailing belief was that compounds with the same elemental formula were identical. However, in 1825, Michael Faraday's work with illuminating gas led to an intriguing observation: he isolated a volatile gas with the same percentage composition as ethylene (B1197577) but with double the density, a compound later identified as isobutylene.[1] This, along with Friedrich Wöhler's synthesis of urea (B33335) in 1828, which had the same elemental composition as the inorganic compound ammonium (B1175870) cyanate, began to dismantle the notion that a simple formula could uniquely define a substance.[1][2] These findings laid the groundwork for the concept of isomerism, a term coined by Jöns Jacob Berzelius in 1831, to describe compounds with the same number and type of atoms but with different properties due to different atomic arrangements.[1]

The Dawn of Structural Theory: Butlerov's Contribution

The theoretical framework to explain isomerism in alkanes was significantly advanced by the Russian chemist Aleksandr Butlerov. In 1861, he introduced the concept of "chemical structure," positing that the properties of a molecule are determined not just by its elemental composition but by the specific arrangement and bonding of its atoms.[3][4][5][6][7][8] Butlerov's theory was a powerful predictive tool. He foresaw the existence of isomers for alkanes larger than propane, specifically predicting two isomers for butane (B89635) and three for pentane.[3][4][6]

In a landmark achievement in 1866, Butlerov and his students synthesized isobutane (B21531), providing concrete experimental proof for his theory of chemical structure.[3][4][6] This synthesis was a critical step in validating the concept of branched-chain alkanes.

Early Synthesis and Isolation of Branched Alkanes

The first branched alkanes were likely present in the complex mixtures of hydrocarbons obtained from the distillation of natural sources like coal and, later, petroleum.[9][10] The development of fractional distillation in the mid-19th century was a crucial technology that allowed for the separation of hydrocarbons based on their different boiling points.[9][11][12] This technique, though initially crude, provided the means to isolate fractions enriched in what would later be identified as branched isomers.

The Wurtz Reaction: A Tool for Alkane Synthesis

In 1855, the French chemist Charles Adolphe Wurtz developed a reaction that provided a synthetic route to alkanes.[13][14][15][16] The Wurtz reaction involves the treatment of two alkyl halides with sodium metal to form a new carbon-carbon bond, resulting in a longer alkane.[14][16]

While primarily used for the synthesis of symmetrical, straight-chain alkanes, the Wurtz reaction could, in principle, be adapted to produce branched alkanes by using appropriate branched alkyl halides. For instance, the reaction of two molecules of 2-iodopropane (B156323) with sodium would be expected to yield 2,3-dimethylbutane.

Experimental Protocol: A Representative Wurtz Reaction (Hypothetical 19th-Century Procedure)

-

Objective: To synthesize a branched alkane via the Wurtz reaction.

-

Apparatus: A dry glass flask fitted with a reflux condenser.

-

Reagents:

-

A branched alkyl iodide (e.g., 2-iodopropane).

-

Sodium metal, cut into small, clean pieces.

-

Anhydrous ether as the solvent.

-

-

Procedure:

-

Small pieces of sodium metal are placed in the flask containing anhydrous ether.

-

The branched alkyl iodide is slowly added to the flask.

-

The reaction mixture is gently warmed to initiate the reaction, which is often exothermic.

-

After the initial reaction subsides, the mixture is refluxed for several hours to ensure complete reaction.

-

Upon cooling, the reaction mixture is carefully treated with water to destroy any unreacted sodium.

-

The ether layer, containing the newly formed alkane, is separated from the aqueous layer.

-

The ether is removed by distillation to yield the crude alkane product.

-

The product is then purified by fractional distillation.

-

Characterization of Branched Alkanes in the 19th Century

In the absence of modern spectroscopic techniques, 19th-century chemists relied on a combination of physical property measurements and chemical reactions to characterize new compounds.

-

Boiling Point Determination: The boiling point was a crucial physical constant for identifying and assessing the purity of a liquid.[17][18][19][20] The observation that different isomers of an alkane had distinct boiling points was a key piece of evidence for their unique structures. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[20][21]

-

Density: The density of the different isomers was also measured and found to vary, providing another distinguishing physical property.[22]

-

Elemental Analysis: Combustion analysis, a technique refined by Justus von Liebig in the 1830s, was used to determine the empirical formula of a compound by measuring the amounts of carbon dioxide and water produced upon combustion.[23]

Quantitative Data: Physical Properties of Alkane Isomers

The distinct physical properties of alkane isomers were fundamental to their discovery and characterization. The following tables summarize the boiling points, melting points, and densities of the isomers of butane, pentane, hexane, heptane, and octane.

| Butane Isomers (C₄H₁₀) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Butane | -0.5[6] | -138.3 | 0.579 |

| Isobutane (2-Methylpropane) | -11.7[7] | -159.6 | 0.557 |

| Pentane Isomers (C₅H₁₂) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | 36.1[17] | -129.8[17] | 0.626[17][22] |

| Isopentane (2-Methylbutane) | 27.7 | -159.9 | 0.616[22] |

| Neopentane (2,2-Dimethylpropane) | 9.5 | -16.6 | 0.627[22] |

| Hexane Isomers (C₆H₁₄) | Boiling Point (°C) |

| n-Hexane | 68.7[19] |

| 2-Methylpentane | 60.3[19] |

| 3-Methylpentane | 63.3[19] |

| 2,2-Dimethylbutane | 49.7[19] |

| 2,3-Dimethylbutane | 58.0[19] |

| Heptane Isomers (C₇H₁₆) | Boiling Point (°C) |

| n-Heptane | 98.4[21][24] |

| 2-Methylhexane | 90.0 |

| 3-Methylhexane | 92.0 |

| 2,2-Dimethylpentane | 79.2 |

| 2,3-Dimethylpentane | 89.8 |

| 2,4-Dimethylpentane | 80.5 |

| 3,3-Dimethylpentane | 86.1 |

| 3-Ethylpentane | 93.5 |

| 2,2,3-Trimethylbutane | 80.9 |

| Octane Isomers (C₈H₁₈) | Boiling Point (°C) |

| n-Octane | 125.7 |

| 2-Methylheptane | 117.6 |

| 3-Methylheptane | 118.9 |

| 4-Methylheptane | 117.7 |

| 2,2-Dimethylhexane | 106.8 |

| 2,3-Dimethylhexane | 115.6 |

| 2,4-Dimethylhexane | 109.4 |

| 2,5-Dimethylhexane | 109.1 |

| 3,3-Dimethylhexane | 112.0 |

| 3,4-Dimethylhexane | 117.7 |

| 3-Ethylhexane | 118.6 |

| 2,2,3-Trimethylpentane | 113.5 |

| 2,2,4-Trimethylpentane (Isooctane) | 99.2 |

| 2,3,3-Trimethylpentane | 114.8 |

| 2,3,4-Trimethylpentane | 113.5 |

| 3-Ethyl-2-methylpentane | 115.6 |

| 3-Ethyl-3-methylpentane | 118.3 |

| 2,2,3,3-Tetramethylbutane | 106.5 |

Visualizing the Logical Progression and Experimental Workflow

The discovery of branched alkanes was not a singular event but a progression of theoretical insights and experimental validations. The following diagrams illustrate these relationships.

Conclusion: A Foundation for Modern Chemistry

The discovery and history of branched alkanes are a testament to the interplay between theoretical postulation and experimental verification. The journey from observing anomalous properties in hydrocarbons to the deliberate synthesis of a branched isomer like isobutane laid the foundation for structural organic chemistry. This understanding of how the same atoms can be arranged in different ways to produce molecules with distinct properties is a cornerstone of modern chemistry, with profound implications for fields ranging from materials science to drug development. The ability to synthesize and characterize molecules with specific, highly branched structures remains a critical skill in the development of new chemical entities with tailored properties.

References

- 1. History of Isomerism | CurlyArrows [curlyarrows.com]

- 2. 1.2. History | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. sciencenotes.org [sciencenotes.org]

- 6. History - Butane [butane.weebly.com]

- 7. Alexander Butlerov by Pavel Yudin and Mark Rosenthal 1954 [marxists.org]

- 8. geotar.ru [geotar.ru]

- 9. britannica.com [britannica.com]

- 10. The refining and petrochemical industries: 170 years of innovation | American Fuel & Petrochemical Manufacturers [afpm.org]

- 11. Cracking and related refinery processes [essentialchemicalindustry.org]

- 12. riviste.fupress.net [riviste.fupress.net]

- 13. grokipedia.com [grokipedia.com]

- 14. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 15. britannica.com [britannica.com]

- 16. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 17. HPS: The Myth of the Boiling Point [sites.hps.cam.ac.uk]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. The myth of the boiling point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. zenodo.org [zenodo.org]

- 21. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 22. Alexander Butlerov - Wikipedia [en.wikipedia.org]

- 23. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 24. Heptane | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Properties of Saturated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of saturated hydrocarbons (alkanes). It includes quantitative data, detailed experimental protocols for determining these properties, and a visualization of their interrelationships, designed to be a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Properties of Saturated Hydrocarbons

Saturated hydrocarbons are fundamental organic molecules, and their thermodynamic properties are crucial for understanding their behavior in chemical reactions and physical processes. The key thermodynamic properties include the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), molar heat capacity at constant pressure (Cp), and Gibbs free energy of formation (ΔGf°).[1] These properties are essential for predicting the feasibility and spontaneity of reactions, calculating reaction enthalpies, and understanding the stability of these compounds.[2][3]

Data Presentation: Thermodynamic Properties of n-Alkanes

The following tables summarize the standard thermodynamic properties for a series of n-alkanes at 298.15 K and 1 bar.

Table 1: Standard Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy of n-Alkanes (Gas Phase) [4]

| Alkane | Chemical Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Methane | CH₄ | -74.9 | -50.6 | 186 |

| Ethane | C₂H₆ | -84.5 | -33.0 | 230 |

| Propane | C₃H₈ | -104.0 | -23.0 | 270 |

| Butane | C₄H₁₀ | -127.2 | -17.0 | 310 |

| Pentane | C₅H₁₂ | -146.4 | -8.4 | 349 |

| Hexane | C₆H₁₄ | -167.2 | -0.3 | 388 |

Table 2: Molar Heat Capacity at Constant Pressure of n-Alkanes (Gas Phase at 298.15 K)

| Alkane | Chemical Formula | Cp (J/mol·K) |

| Methane | CH₄ | 35.7 |

| Ethane | C₂H₆ | 52.5 |

| Propane | C₃H₈ | 73.6 |

| Butane | C₄H₁₀ | 97.5 |

| Pentane | C₅H₁₂ | 120.1 |

| Hexane | C₆H₁₄ | 143.1 |

Note: The values for molar heat capacity are sourced from various critically evaluated data compilations.[5][6]

Experimental Protocols

The determination of thermodynamic properties is primarily achieved through precise calorimetric measurements.

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using bomb calorimetry .[7][8]

Experimental Workflow: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid or solid hydrocarbon (often in pellet form) is placed in a sample holder within a high-pressure stainless steel container called a "bomb".[9] A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30-40 atm.[10]

-

Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are also placed in the water.[11]

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[10] The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion to determine the total temperature change (ΔT).

-

Calibration: The heat capacity of the calorimeter system (the "bomb constant") is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.[8]

-

Calculation of ΔHc°: The heat released by the combustion of the hydrocarbon sample is calculated using the measured temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.[9]

-

Calculation of ΔHf°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. For the combustion of a hydrocarbon CₓHᵧ:

CₓHᵧ + (x + y/4)O₂(g) → xCO₂(g) + y/2H₂O(l)

ΔHc° = [x * ΔHf°(CO₂) + (y/2) * ΔHf°(H₂O)] - [ΔHf°(CₓHᵧ) + (x + y/4) * ΔHf°(O₂)]

Since the standard enthalpy of formation of an element in its standard state (O₂) is zero, the equation can be rearranged to solve for ΔHf°(CₓHᵧ).

The molar heat capacity of a substance is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius (or one Kelvin). For liquids, it is often measured using adiabatic calorimetry .

Experimental Workflow: Adiabatic Calorimetry

-

Calorimeter Setup: A known mass of the hydrocarbon is placed in a sample cell within a calorimeter. The calorimeter is designed with adiabatic shields that are maintained at the same temperature as the sample cell to prevent heat loss to the surroundings.

-

Heating: A precisely measured amount of electrical energy (heat) is supplied to the sample through a heater.

-

Temperature Measurement: The resulting temperature increase of the sample is measured with a high-precision thermometer.

-

Calculation of Cp: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature rise and the number of moles of the substance. Measurements are typically made over a range of temperatures.[5][12]

The absolute entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature, starting from as close to absolute zero (0 K) as possible.[13][14]

Experimental Workflow: Heat Capacity Calorimetry for Entropy

-

Low-Temperature Calorimetry: The heat capacity (Cp) of the hydrocarbon is measured from a very low temperature (e.g., using a cryostat) up to the desired temperature (e.g., 298.15 K).

-

Phase Transitions: The enthalpy changes (ΔH) for any phase transitions (e.g., solid-solid transitions, melting, and vaporization) that occur within the temperature range are also measured.

-

Calculation of S°: The standard molar entropy at a temperature T is calculated by integrating the heat capacity divided by temperature from 0 K to T, and adding the entropy changes for any phase transitions:

S°(T) = ∫₀ᵀ (Cp/T) dT + ΔStransitions

where ΔStransition = ΔHtransition / Ttransition. The Third Law of Thermodynamics states that the entropy of a perfect crystalline substance at absolute zero is zero, providing a baseline for this calculation.[13]

Mandatory Visualization

The following diagram illustrates the fundamental relationships between the core thermodynamic properties of saturated hydrocarbons.

Caption: Interrelationship of core thermodynamic properties.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. D319 | Bomb Calorimeter Liquid Hydrocarbon Fuels Heat of Combustion [techtrivial.com]

- 8. Bomb Calorimetry [uagra.uninsubria.it]

- 9. web.williams.edu [web.williams.edu]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. scimed.co.uk [scimed.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 3,4,5,6-Tetramethyloctane as a Potential Gasoline Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous demand for higher engine efficiency and stricter emissions regulations necessitates the development of advanced gasoline formulations. High-octane fuels are critical for modern spark-ignition engines, as they allow for higher compression ratios, leading to improved thermodynamic efficiency and reduced fuel consumption. Engine knock, or the premature autoignition of the fuel-air mixture, is a major limiting factor in engine performance. Highly branched alkanes are known to be excellent gasoline components due to their high resistance to knocking.[1][2][3][4] Their molecular structure is more stable and provides for controlled combustion compared to their linear counterparts.[1] This document outlines the potential application of 3,4,5,6-tetramethyloctane, a highly branched C12 alkane, as a novel gasoline additive to enhance octane (B31449) rating and overall fuel performance. The following sections provide its physicochemical properties and detailed protocols for its synthesis and evaluation.

Physicochemical Properties

This compound possesses a molecular structure that suggests it could be a valuable high-octane component in gasoline. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₆ | [5][6][7] | |

| Molecular Weight | 170.33 | g/mol | [5][6][7] |

| IUPAC Name | This compound | [6] | |

| CAS Registry Number | 62185-21-1 | [6] | |

| Boiling Point (Tboil) | 472.20 | K | Joback Calculated Property[5] |

| Critical Temperature (Tc) | 646.78 | K | Joback Calculated Property[5] |

| Critical Pressure (Pc) | 1829.41 | kPa | Joback Calculated Property[5] |

| Enthalpy of Formation (gas, ΔfH°gas) | -312.13 | kJ/mol | Joback Calculated Property[5] |

| Enthalpy of Vaporization (ΔvapH°) | 40.75 | kJ/mol | Joback Calculated Property[5] |

| McGowan's Characteristic Volume (McVol) | 179.940 | ml/mol | McGowan Calculated Property[5] |

Proposed Advantages and Mechanism of Action

The significant degree of branching in this compound is hypothesized to confer high anti-knock properties. Straight-chain alkanes are more prone to autoignition, which causes engine knock.[2][4] The branched structure of this compound is expected to be more resistant to the free-radical chain reactions that lead to premature combustion.[1] This increased stability should result in a higher Research Octane Number (RON) and Motor Octane Number (MON), making it a potent octane booster when blended with base gasoline.

Caption: Hypothetical anti-knock mechanism of this compound.

Experimental Protocols

To validate the efficacy of this compound as a gasoline additive, a series of synthesis and performance evaluation experiments are required.

Protocol 1: Synthesis of Highly Branched Alkanes

While various methods exist for synthesizing highly branched alkanes, a common approach involves Grignard reactions to create tertiary alcohols, followed by dehydration and hydrogenation.[8]

Objective: To synthesize this compound for fuel testing.

Materials:

-

Appropriate alkyl halides and magnesium turnings for Grignard reagent formation.

-

Suitable ketone or ester as the electrophile.

-

Anhydrous diethyl ether or THF.

-

Phosphoric acid (for dehydration).

-

Palladium on carbon (Pd/C) catalyst (for hydrogenation).[8]

-

Hydrogen gas source.

-

Standard laboratory glassware and purification apparatus (distillation, chromatography).

Methodology:

-

Grignard Reaction: Prepare the necessary Grignard reagent from an appropriate alkyl halide and magnesium in anhydrous ether. React the Grignard reagent with a suitable ketone or ester to form a tertiary alcohol. This step creates the carbon-carbon bonds necessary for the branched structure.

-

Dehydration: Dehydrate the resulting tertiary alcohol using an acid catalyst like phosphoric acid to form a mixture of alkenes.

-

Hydrogenation: Hydrogenate the alkene mixture using a 10% Pd/C catalyst under a hydrogen atmosphere to yield the saturated alkane, this compound.[8]

-

Purification and Characterization: Purify the final product using fractional distillation. Confirm the structure and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Fuel Blend Preparation

Objective: To prepare gasoline blends containing this compound for performance testing.

Materials:

-

Base gasoline (e.g., 91 RON unleaded).

-

Synthesized and purified this compound.

-

Volumetric flasks and pipettes.

Methodology:

-

Prepare three test blends of this compound in base gasoline at concentrations of 5%, 10%, and 20% by volume (v/v).

-

Label the blends clearly (e.g., BASE, TMO-5, TMO-10, TMO-20).

-

Ensure thorough mixing and store the blends in appropriate fuel containers.

Protocol 3: Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of the fuel blends.

Apparatus:

Methodology:

-

RON Testing (ASTM D2699):

-

Calibrate the CFR engine according to the ASTM D2699 standard.[9][11][12][13]

-

Operate the engine under the specified mild conditions (600 rpm engine speed, 52°C intake temperature).[13]

-

Test the base gasoline and each TMO blend, comparing their knock intensity against primary reference fuels (mixtures of iso-octane and n-heptane).[13][14]

-

Record the RON for each fuel sample.

-

-

MON Testing (ASTM D2700):

Protocol 4: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.